molecular formula C23H21N3O3S2 B2739377 3-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]propanamide CAS No. 941967-88-0

3-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]propanamide

Cat. No.: B2739377
CAS No.: 941967-88-0
M. Wt: 451.56
InChI Key: XNEIGYGNOBXBNU-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]propanamide (CAS 941967-88-0) is a synthetic small molecule with a molecular formula of C 23 H 21 N 3 O 3 S 2 and a molecular weight of 451.56 g/mol . This compound is characterized by a propanamide backbone that integrates three distinct pharmacophoric motifs: a benzenesulfonyl group, a 6-methyl-1,3-benzothiazol-2-yl moiety, and a pyridin-2-ylmethyl group . Its structural features make it a valuable intermediate in medicinal chemistry and drug discovery research. The core benzothiazole scaffold is recognized for its diverse pharmacological activities, including documented anti-tubercular and antidiabetic properties in related analogues . Specifically, N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have demonstrated significant in vivo antidiabetic activity in non-insulin-dependent diabetes mellitus models, with some compounds acting as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors . The presence of the benzenesulfonyl group may enhance metabolic stability and binding affinity, a characteristic feature of many sulfonamide-based drugs . This compound is supplied with a minimum purity of 95% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-17-10-11-20-21(15-17)30-23(25-20)26(16-18-7-5-6-13-24-18)22(27)12-14-31(28,29)19-8-3-2-4-9-19/h2-11,13,15H,12,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEIGYGNOBXBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]propanamide typically involves multi-step organic reactions. The starting materials may include 6-methylbenzo[d]thiazole, phenylsulfonyl chloride, and pyridine-2-carboxaldehyde. The reaction conditions often involve the use of organic solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways.

    DNA Interaction: The compound could intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and physicochemical properties.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
Target Compound C₂₂H₂₀N₃O₃S₂ ~442.55 (calculated) 6-methyl (benzothiazole), N-(pyridin-2-ylmethyl), benzenesulfonyl -
3-(Benzenesulfonyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)propanamide C₁₇H₁₆N₂O₅S₃ 424.51 6-methanesulfonyl (benzothiazole), benzenesulfonyl
N-[(2Z)-6-Ethyl-3-methyl-1,3-benzothiazol-2(3H)-ylidene]-3-(phenylsulfonyl)propanamide C₁₉H₁₉N₃O₃S₂ ~433.56 (calculated) 6-ethyl, 3-methyl (benzothiazolylidene), phenylsulfonyl
3-(Benzylsulfonyl)-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide C₁₆H₂₁N₃O₃S₂ ~375.49 (calculated) 1-ethylpropyl (thiadiazole), benzylsulfonyl
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide C₁₉H₂₀N₆O₂ ~396.42 (calculated) Methoxy-triazolopyridazine, 1-methylbenzimidazole-ethyl

Substituent Effects on Benzothiazole Derivatives

  • 6-Methyl vs. 6-Methanesulfonyl (Target vs. ):
    The methanesulfonyl group in introduces strong electron-withdrawing effects and polarity, likely increasing solubility in polar solvents compared to the target’s methyl group. However, steric bulk from the sulfonyl group may hinder binding interactions in biological systems .
  • N-Substituents (Target vs. In contrast, the target’s pyridinylmethyl group introduces a secondary amine, which may participate in hydrogen bonding or protonation at physiological pH .

Sulfonyl Group Variations

  • Benzenesulfonyl vs. Benzylsulfonyl (Target vs. However, the rigid benzenesulfonyl group in the target may favor specific binding conformations .

Heterocyclic Modifications

  • Benzothiazole vs. Triazolopyridazine (Target vs. ):
    ’s triazolopyridazine core offers additional hydrogen-bond acceptors (N atoms) and a smaller aromatic surface, possibly altering target selectivity compared to the benzothiazole-based target .

Research Findings and Implications

Solubility and Bioavailability: The pyridinylmethyl group in the target compound may enhance aqueous solubility compared to analogs with non-polar substituents (e.g., ’s benzylsulfonyl).

Binding Interactions: The 6-methylbenzothiazole in the target provides a balance between steric accessibility and electron density, contrasting with ’s bulkier methanesulfonyl group, which may impede receptor docking .

Biological Activity

3-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]propanamide is a compound that has garnered attention due to its potential biological activities, particularly in anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C23H20N2O3S2\text{C}_{23}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{S}_{2}

This structure incorporates a benzenesulfonyl group and a benzothiazole moiety, which are significant for its biological activity. The presence of these functional groups is critical for modulating interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been identified:

  • Procaspase Activation : Research indicates that the compound can activate procaspase-3, leading to apoptosis in cancer cells. This mechanism is crucial for its anticancer properties, particularly against cell lines such as U937 and MCF-7 .
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation, contributing to its overall anticancer efficacy.

Structure-Activity Relationships (SAR)

The efficacy of this compound can be influenced by various structural modifications:

  • Benzothiazole Moiety : The inclusion of the benzothiazole group is essential for maintaining anticancer activity. Variations in this part of the molecule can significantly affect potency and selectivity.
  • Sulfonamide Group : Modifications to the sulfonamide portion can alter the compound's solubility and bioavailability, impacting its therapeutic potential.

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound:

Activity Cell Line/Model Effect Reference
AnticancerU937Induces apoptosis
AnticancerMCF-7Procaspase activation
Enzyme InhibitionVariousInhibits proliferation
AntiproliferativeHCT116Moderate to high activity

Case Studies

  • In Vitro Evaluation : A study conducted on various cancer cell lines demonstrated that compounds similar to this compound exhibited significant anticancer properties through the activation of apoptotic pathways .
  • Mechanistic Insights : Further investigations revealed that the compound could modulate zinc ion availability, which is critical for procaspase activation. This highlights the importance of metal ion interactions in the mechanism of action.

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